2-Iodo-N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbothioyl}benzamide 2-Iodo-N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbothioyl}benzamide
Brand Name: Vulcanchem
CAS No.: 447431-82-5
VCID: VC0395155
InChI: InChI=1S/C19H20IN3O2S/c1-25-17-9-5-4-8-16(17)22-10-12-23(13-11-22)19(26)21-18(24)14-6-2-3-7-15(14)20/h2-9H,10-13H2,1H3,(H,21,24,26)
SMILES: COC1=CC=CC=C1N2CCN(CC2)C(=NC(=O)C3=CC=CC=C3I)S
Molecular Formula: C19H20IN3O2S
Molecular Weight: 481.4g/mol

2-Iodo-N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbothioyl}benzamide

CAS No.: 447431-82-5

Main Products

VCID: VC0395155

Molecular Formula: C19H20IN3O2S

Molecular Weight: 481.4g/mol

2-Iodo-N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbothioyl}benzamide - 447431-82-5

CAS No. 447431-82-5
Product Name 2-Iodo-N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbothioyl}benzamide
Molecular Formula C19H20IN3O2S
Molecular Weight 481.4g/mol
IUPAC Name N-(2-iodobenzoyl)-4-(2-methoxyphenyl)piperazine-1-carboximidothioic acid
Standard InChI InChI=1S/C19H20IN3O2S/c1-25-17-9-5-4-8-16(17)22-10-12-23(13-11-22)19(26)21-18(24)14-6-2-3-7-15(14)20/h2-9H,10-13H2,1H3,(H,21,24,26)
Standard InChIKey MFEADYIOOWTKNF-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=CC=C1N2CCN(CC2)C(=NC(=O)C3=CC=CC=C3I)S
SMILES COC1=CC=CC=C1N2CCN(CC2)C(=NC(=O)C3=CC=CC=C3I)S
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)C(=NC(=O)C3=CC=CC=C3I)S
PubChem Compound 615733
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator